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molecular formula C8H15NO3 B137462 Tert-butyl 3-hydroxyazetidine-1-carboxylate CAS No. 141699-55-0

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B137462
M. Wt: 173.21 g/mol
InChI Key: XRRXRQJQQKMFBC-UHFFFAOYSA-N
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Patent
US08541438B2

Procedure details

Under a nitrogen atmosphere sulfur trioxide pyridine complex (6.34 g, 39.8 mmol) was added portionwise to a chilled (0° C.) solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (2.30 g) and triethylamine (5.55 mL, 39.8 mmol) in dimethyl sulfoxide (11.5 mL) and dichloromethane (23 mL). The solution was stirred at 0° C. for another hour, poured into 70 mL of saturated aqueous ammonium chloride and then extracted with diethyl ether (3×100 mL). The combined organics were washed with water (2×30 mL) and brine (20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to give tert-butyl 3-oxoazetidine-1-carboxylate as a clear oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.C(N(CC)CC)C.[Cl-].[NH4+]>CS(C)=O.ClCCl>[O:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under a nitrogen atmosphere sulfur trioxide pyridine complex (6.34 g, 39.8 mmol) was added portionwise to
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (2×30 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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